5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S2/c1-3-9-19-14-10(21-2)5-4-6-11(14)23-16(19)18-15(20)12-7-8-13(17)22-12/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRVITGVFDLNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amidation: Finally, the carboxamide group can be formed by reacting the brominated thiophene derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-propynyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, potentially converting them to hydrogen or hydroxyl groups, respectively.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
Industry
In industry, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The methoxy-propynyl group could enhance its binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structural analogs share the thiophene-2-carboxamide core but differ in substituents on the carboxamide nitrogen and the thiophene ring. Key comparisons include:
Key Observations :
- The benzothiazol-2-ylidene group in the main compound provides a planar, conjugated system that may enhance π-π stacking interactions in biological targets compared to pyridinyl or thiazolyl groups .
- Propargyl substituents (as in the main compound) are less common in analogs but may improve metabolic stability due to reduced susceptibility to oxidative degradation .
Research Findings and Implications
- Heterocyclic Diversity : Pyridinyl (), thiazolyl (), and pyrazolyl () substituents modulate solubility and target selectivity. The benzothiazolylidene group in the main compound may offer unique binding modes due to its extended conjugation.
- Synthetic Flexibility : Suzuki coupling () enables rapid diversification, suggesting that the main compound could be further modified to explore structure-activity relationships.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., Z-configuration of the benzothiazole-imine group) and confirms substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁BrN₂O₂S₂) and detects isotopic patterns from bromine .
- HPLC : Quantifies purity (>95%) and monitors byproducts during synthesis .
How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?
Advanced
The Z-configuration of the benzothiazole-imine group and electron-withdrawing bromine enhance electrophilicity, enabling interactions with nucleophilic residues in biological targets (e.g., enzyme active sites). Key features:
- Thiophene ring : Electron-rich π-system facilitates charge-transfer interactions.
- Propynyl group : Alkyne moiety allows click chemistry modifications for targeted drug delivery .
Methodological Insight : Density Functional Theory (DFT) calculations predict charge distribution, guiding rational drug design .
What experimental strategies are recommended to resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies may arise from:
- Assay conditions : pH-dependent activity (e.g., antimicrobial efficacy varies at pH 6.5 vs. 7.4) .
- Cell-line variability : Use isogenic cell lines to control genetic background .
- Purity differences : Implement batch-wise LC-MS analysis to rule out impurities .
Example : Standardize protocols (fixed pH, serum-free media) and validate findings across ≥3 independent labs .
How can researchers design experiments to elucidate the compound’s mechanism of action against enzymatic targets?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to validate target engagement .
- Molecular Docking : Predict binding poses using X-ray crystallography data of homologous enzymes .
Case Study : For kinase targets, combine ATP-competitive assays with Western blotting to assess downstream phosphorylation .
What are the key considerations for optimizing solubility and stability in preclinical studies?
Q. Advanced
- Solubility : Use co-solvents (e.g., DMSO/PEG 400) or salt formation (e.g., hydrochloride) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
How do structural modifications (e.g., bromine position) alter biological activity?
Q. Advanced
What statistical models are suitable for optimizing synthetic pathways?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading) .
- Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 72°C, 1.5 mol% Pd) for maximal yield .
- Machine Learning : Train models on historical reaction data to predict novel routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
